Penam

説明

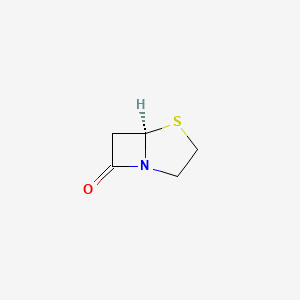

Structure

2D Structure

3D Structure

特性

分子式 |

C5H7NOS |

|---|---|

分子量 |

129.18 g/mol |

IUPAC名 |

(5R)-4-thia-1-azabicyclo[3.2.0]heptan-7-one |

InChI |

InChI=1S/C5H7NOS/c7-4-3-5-6(4)1-2-8-5/h5H,1-3H2/t5-/m1/s1 |

InChIキー |

WSHJJCPTKWSMRR-RXMQYKEDSA-N |

SMILES |

C1CSC2N1C(=O)C2 |

異性体SMILES |

C1CS[C@H]2N1C(=O)C2 |

正規SMILES |

C1CSC2N1C(=O)C2 |

同義語 |

clavam |

製品の起源 |

United States |

Foundational & Exploratory

The Penam Core: A Technical Guide to the Heart of Penicillin

For Researchers, Scientists, and Drug Development Professionals

The discovery of penicillin revolutionized medicine, ushering in the age of antibiotics. At the core of this remarkable molecule and its numerous derivatives lies the penam bicyclic ring system, a strained and highly reactive scaffold that is fundamental to its antibacterial activity. This technical guide provides an in-depth exploration of the basic structure of the this compound core, including its stereochemistry, key quantitative data, the experimental protocols used for its structural elucidation, and a visualization of its biosynthetic pathway and mechanism of action.

The Fundamental Structure of the this compound Core

The this compound core is a bicyclic heterocyclic compound that forms the essential skeleton of all penicillin antibiotics.[1] It consists of a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[1][2] This fusion results in a puckered, non-planar conformation, which is crucial for its biological activity.[3] The inherent ring strain in this structure, particularly in the β-lactam ring with its approximately 90° bond angles, makes the amide bond highly susceptible to cleavage.[3] This reactivity is central to penicillin's mechanism of action.

The core structure is formally known as 4-thia-1-azabicyclo[3.2.0]heptan-7-one. In penicillins, this core is substituted at various positions, most notably with a variable acyl side chain at the C6 position and two methyl groups and a carboxyl group at the C2 and C3 positions of the thiazolidine ring, respectively. The identity of the acyl side chain (designated as 'R') differentiates the various types of penicillins.[1]

Stereochemistry

The stereochemistry of the this compound core is critical for its antibacterial efficacy. Naturally occurring and active penicillins possess a specific stereochemical configuration: (2S, 5R, 6R). This precise three-dimensional arrangement of atoms is essential for the molecule to bind effectively to its target enzymes in bacteria.

Quantitative Structural Data

The precise geometry of the this compound core has been elucidated through X-ray crystallography studies, most notably by Dorothy Hodgkin.[2] The following tables summarize the key bond lengths and angles of the this compound core, derived from the crystal structure of potassium penicillin G.

| Bond | Length (Å) |

| C2 - C3 | 1.55 |

| C3 - S4 | 1.82 |

| S4 - C5 | 1.86 |

| C5 - N1 | 1.47 |

| N1 - C2 | 1.48 |

| N1 - C7 | 1.38 |

| C7 - O8 | 1.21 |

| C7 - C6 | 1.54 |

| C6 - C5 | 1.56 |

| C2 - C9 (carboxyl) | 1.52 |

| C3 - C10 (methyl) | 1.53 |

| C3 - C11 (methyl) | 1.52 |

| Angle | Degrees (°) |

| C3 - C2 - N1 | 104.0 |

| C2 - N1 - C5 | 112.9 |

| N1 - C5 - S4 | 104.1 |

| C5 - S4 - C3 | 93.3 |

| S4 - C3 - C2 | 104.9 |

| C5 - N1 - C7 | 93.8 |

| N1 - C7 - C6 | 90.6 |

| C7 - C6 - C5 | 87.1 |

| C6 - C5 - N1 | 88.5 |

| O8 - C7 - N1 | 134.1 |

| O8 - C7 - C6 | 135.3 |

Note: These values are derived from the crystallographic data of potassium penicillin G and may vary slightly in different penicillin derivatives and environmental conditions.

Experimental Protocols for Structural Elucidation

The determination of the intricate three-dimensional structure of the this compound core was a landmark achievement in chemistry, relying primarily on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Objective: To determine the precise spatial arrangement of atoms in the crystalline state.

Methodology:

-

Crystallization: Single crystals of a penicillin salt (e.g., potassium penicillin G) are grown. A common method is sitting-drop vapor diffusion, where a concentrated solution of the penicillin salt is allowed to slowly equilibrate with a reservoir solution containing a precipitant (e.g., 25% (w/v) polyethylene glycol 3350, 0.1 M buffer at a specific pH).[4]

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.[4]

-

Structure Solution: The initial phases of the diffracted X-rays are determined. For penicillin, this was historically achieved through isomorphous replacement, using crystals of different heavy-atom salts (e.g., sodium, potassium, and rubidium benzylpenicillin).[1] Modern methods often employ direct methods or molecular replacement if a similar structure is known.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated diffraction patterns, resulting in a final, high-resolution three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure and connectivity of atoms in solution.

Methodology:

-

Sample Preparation: A solution of the penicillin derivative is prepared in a suitable deuterated solvent (e.g., DMSO-d6). The concentration is typically in the millimolar range.

-

Data Acquisition: A suite of NMR experiments is performed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D 1H NMR: Provides information about the chemical environment of each proton. Typical acquisition parameters include a 30° flip angle, a spectral width of 14 ppm, a relaxation delay of 5 seconds, and 512 transients.

-

2D Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

2D Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.

-

2D Heteronuclear Multiple Bond Correlation (HMBC): Correlates protons with carbons that are two or three bonds away, providing information about the overall carbon skeleton.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Identifies protons that are close to each other in space, which is crucial for determining the stereochemistry and conformation of the molecule.

-

-

Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to deduce the complete chemical structure and stereochemistry of the molecule.

Biosynthesis of the this compound Core

The biosynthesis of penicillin is a fascinating multi-step enzymatic process that occurs in certain fungi, such as Penicillium chrysogenum. The pathway begins with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The antibacterial activity of penicillins stems from their ability to inhibit the final step of peptidoglycan synthesis in bacterial cell walls. Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death. Penicillins act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for cross-linking the peptidoglycan strands.

The strained β-lactam ring of the this compound core mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This allows the penicillin molecule to enter the active site of the PBP. The nucleophilic serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. This effectively inactivates the enzyme, halting cell wall synthesis.

References

- 1. rcsb.org [rcsb.org]

- 2. Penicillin G [drugfuture.com]

- 3. Conformations of penicillin G: crystal structure of procaine penicillin G monohydrate and a refinement of the structure of potassium penicillin G - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Penam Nucleus: A Technical History of its Discovery and Structural Elucidation

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the penam nucleus, the core structural motif of the penicillin class of antibiotics, stands as a landmark achievement in the history of medicine and chemistry. This bicyclic system, consisting of a β-lactam ring fused to a thiazolidine ring, is responsible for the potent antibacterial activity that has saved countless lives.[1] This technical guide provides an in-depth exploration of the history of the this compound nucleus's discovery, the key experiments that led to the elucidation of its structure, and the revolutionary synthetic efforts that followed. The content is tailored for an audience of researchers, scientists, and drug development professionals, with a focus on experimental detail and quantitative data.

Historical Overview: From Serendipity to Structure

The story of penicillin began in 1928 with Alexander Fleming's serendipitous observation of the antibacterial properties of the Penicillium notatum mold.[1] However, it was the systematic research of a team at the University of Oxford, led by Howard Florey and Ernst Chain, that transformed this laboratory curiosity into a life-saving drug.[1] The urgent need for effective antibacterial agents during World War II accelerated research efforts, culminating in the large-scale production of penicillin.[2]

While the therapeutic efficacy of penicillin was evident, its chemical structure remained a puzzle. The instability of the molecule made it notoriously difficult to characterize using classical chemical degradation methods. The definitive answer would come from the then-emerging technique of X-ray crystallography, spearheaded by the brilliant work of Dorothy Crowfoot Hodgkin.[2]

Experimental Protocols

Isolation and Purification of Penicillin (circa 1940s)

The methods developed by the Oxford team were foundational to the production of penicillin. While numerous variations and improvements have since been made, the core principles of the original protocols are outlined below.

1. Culture of Penicillium notatum

-

Medium: A suitable liquid culture medium, such as the Czapek-Dox medium, supplemented with a nitrogen source (e.g., yeast extract) and a carbon source (e.g., lactose) was used.

-

Inoculation: The sterile medium was inoculated with spores of Penicillium notatum.

-

Incubation: The culture was incubated at a controlled temperature (typically around 24°C) for several days. The fungus would grow as a surface mat on the liquid medium.

-

Extraction: The culture fluid, containing the secreted penicillin, was harvested.

2. Extraction and Purification

-

Acidification and Solvent Extraction: The pH of the culture filtrate was adjusted to ~2.0 with an acid (e.g., phosphoric acid). At this acidic pH, penicillin is protonated and becomes more soluble in organic solvents. It was then extracted into an organic solvent like amyl acetate or chloroform.

-

Back-extraction into Aqueous Base: The organic solvent containing the penicillin was then extracted with an aqueous basic solution (e.g., a phosphate buffer at pH 7.0). In the basic solution, the carboxylic acid of penicillin is deprotonated, making it water-soluble again. This step helped to separate penicillin from many impurities.

-

Chromatography: Early purification methods also employed column chromatography using alumina to further separate the active penicillin from other components.

-

Crystallization: The purified penicillin was then crystallized as a salt (e.g., sodium or potassium salt) to obtain a stable, solid form.

Structure Elucidation by X-ray Crystallography (Hodgkin, 1945-1949)

Dorothy Hodgkin's determination of the penicillin structure was a monumental feat of crystallography.[2] Her work on the sodium, potassium, and rubidium salts of benzylpenicillin (Penicillin G) provided the definitive evidence for the β-lactam structure.[3]

1. Crystal Preparation

-

Crystals of the sodium, potassium, and rubidium salts of benzylpenicillin were prepared by slow evaporation of a suitable solvent. The use of isomorphous rubidium and potassium salts was crucial for solving the phase problem in X-ray crystallography.

2. X-ray Diffraction Data Collection

-

A fine beam of monochromatic X-rays was directed at a single crystal of the penicillin salt.

-

The crystal was rotated in the X-ray beam, and the diffraction pattern—the array of spots produced as the X-rays were scattered by the electrons in the crystal—was recorded on photographic film.

-

Multiple diffraction patterns were collected at different crystal orientations to obtain a complete three-dimensional dataset.

3. Data Analysis and Structure Determination

-

The positions and intensities of the diffraction spots were meticulously measured.

-

These data were used to calculate the electron density distribution within the crystal using Fourier synthesis. This was an incredibly laborious process, performed with the aid of mechanical calculators and Patterson maps.

-

The resulting electron density maps were then interpreted to determine the positions of the individual atoms in the penicillin molecule.

-

The three-dimensional structure was then built up, revealing the then-unprecedented four-membered β-lactam ring fused to the five-membered thiazolidine ring.

Quantitative Data

The crystallographic work of Hodgkin and her team provided precise measurements of the molecular geometry of the this compound nucleus. The following table summarizes key bond lengths and angles, highlighting the strained nature of the β-lactam ring, which is crucial for its reactivity.

| Parameter | Value (Å or °) | Significance |

| β-Lactam C-N Bond Length | ~1.38 | Shorter than a typical single C-N bond, indicating some double-bond character, but strained. |

| β-Lactam C=O Bond Length | ~1.21 | Typical for a carbonyl group. |

| β-Lactam Ring Angles | ~90° | Highly strained compared to the ideal tetrahedral (~109.5°) or trigonal planar (~120°) angles, contributing to the ring's reactivity. |

| Amide N Pyramidalization | High | The nitrogen atom of the β-lactam is not planar, which reduces amide resonance and increases the reactivity of the carbonyl group. |

Note: The exact values vary slightly between different penicillin salts and derivatives.

Signaling Pathways and Logical Workflows

The discovery and structural elucidation of the this compound nucleus was a complex interplay of observation, experimentation, and intellectual deduction. This process can be visualized as a logical workflow.

References

The Penam Core: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The penam nucleus, a bicyclic structure composed of a β-lactam ring fused to a thiazolidine ring, is the foundational chemical scaffold for the penicillin family of antibiotics. Since Alexander Fleming's seminal discovery of penicillin from the fungus Penicillium notatum, the quest to understand and harness the natural production of these life-saving compounds has been a cornerstone of pharmaceutical research and development. This technical guide provides an in-depth exploration of the natural sources of this compound-containing compounds, their biosynthesis, and the methodologies employed for their isolation, purification, and characterization.

I. Natural Producers of this compound-Containing Compounds

The primary natural sources of this compound-containing antibiotics are filamentous fungi, with certain species of bacteria also demonstrating the capability to synthesize these molecules.

A. Fungal Sources

Fungi, particularly from the genera Penicillium and Aspergillus, are the most prolific and well-characterized producers of penicillins.

-

Penicillium chrysogenum (now reclassified as Penicillium rubens ): This species is the most famous and industrially significant producer of penicillin.[1] Wild-type strains of P. chrysogenum produce penicillin, although at significantly lower yields than the genetically improved strains used for commercial production.

-

Aspergillus nidulans : This filamentous fungus is another known producer of penicillin and serves as a model organism for studying the genetics and regulation of the penicillin biosynthetic pathway.

B. Bacterial Sources

While less common than in fungi, the ability to synthesize the this compound nucleus is also present in some bacteria, most notably in the genus Streptomyces.

-

Streptomyces clavuligerus : This Gram-positive bacterium is a versatile producer of β-lactam compounds. It is renowned for its production of cephamycin C (a cephem antibiotic) and the potent β-lactamase inhibitor clavulanic acid. While not a direct producer of commercially used penicillins, it possesses the core enzymatic machinery for this compound ring formation.

II. Quantitative Production of Natural Penicillins

The yield of naturally produced penicillins can vary significantly depending on the producing organism, strain, and fermentation conditions. The following table summarizes representative production data from wild-type and specific strains of Penicillium chrysogenum.

| Producing Organism Strain | Fermentation Medium/Substrate | Penicillin Titer | Reference |

| Penicillium chrysogenum (Wild Isolates, Pakistan) | Simple Growth Medium | 0.72 g/L | [2] |

| Penicillium chrysogenum (Wild Isolates, Pakistan) | Fermentation Medium with Corn Steep Liquor (CSL) | 1.20 g/L | [2] |

| Penicillium chrysogenum (Wild Isolates, Pakistan) | Fermentation Medium with Sugar Cane Bagasse (SCB) | 1.92 g/L | [2] |

| Penicillium chrysogenum PCL 501 | Glucose | 7.68 µg/ml | |

| Penicillium chrysogenum PCL 501 | Sugarcane Pulp | 8.65 µg/ml |

III. Biosynthesis of the this compound Core

The biosynthesis of the this compound ring is a multi-step enzymatic process that begins with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

The key steps in the biosynthesis of isopenicillin N, the precursor to all other penicillins, are as follows:

-

Tripeptide Formation : The enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), a large non-ribosomal peptide synthetase (NRPS), condenses the three precursor amino acids to form the linear tripeptide, ACV.

-

Oxidative Cyclization : Isopenicillin N synthase (IPNS) catalyzes the oxidative cyclization of the ACV tripeptide to form isopenicillin N. This crucial step involves the formation of both the β-lactam and thiazolidine rings, creating the characteristic this compound bicyclic core.

The following diagram illustrates the core biosynthetic pathway of the this compound nucleus.

IV. Experimental Protocols

This section outlines the general methodologies for the fermentation, isolation, purification, and characterization of this compound-containing compounds from fungal sources.

A. Fermentation and Isolation

-

Inoculum Preparation : A pure culture of the producing fungal strain (e.g., Penicillium chrysogenum) is grown on a suitable agar medium to obtain a dense spore suspension.

-

Fermentation : The spore suspension is used to inoculate a sterile liquid fermentation medium. The composition of the medium can be varied to optimize penicillin production, but typically includes a carbon source (e.g., lactose, glucose), a nitrogen source (e.g., corn steep liquor, yeast extract), and mineral salts. The fermentation is carried out in a fermenter with controlled pH (around 6.5), temperature (23-28°C), and aeration.

-

Harvesting : After a suitable incubation period (typically 5-7 days), the fermentation broth is harvested.

-

Mycelial Separation : The fungal mycelia are separated from the culture filtrate, which contains the penicillin, by filtration or centrifugation.

-

Solvent Extraction : The pH of the culture filtrate is adjusted to acidic conditions (pH 2.0-2.5) to protonate the penicillin, making it more soluble in organic solvents. The penicillin is then extracted from the aqueous phase into an organic solvent such as butyl acetate or amyl acetate.

The following diagram illustrates the general workflow for the isolation of penicillin from a fermentation broth.

B. Purification

-

Back-Extraction : The penicillin is extracted back into an aqueous phase by adjusting the pH to neutral or slightly alkaline (pH 7.0-7.5) with a suitable buffer. This step helps to remove impurities that remain in the organic phase.

-

Chromatography : Further purification is typically achieved using column chromatography. While specific parameters can vary, a common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and a phosphate buffer.

-

Crystallization : The purified penicillin can be crystallized from a suitable solvent to obtain a highly pure product.

C. Characterization and Quantification

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for the quantification and purity assessment of penicillins. A typical HPLC setup for penicillin analysis includes:

-

Column : C18 reversed-phase column.

-

Mobile Phase : A gradient or isocratic mixture of methanol and a phosphate buffer.

-

Detector : UV detector set at a wavelength of 254 nm.

-

Standard : A certified reference standard of the specific penicillin (e.g., Penicillin G) is used for quantification.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the isolated compound. Electrospray ionization (ESI) is a commonly used technique for the analysis of penicillins.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound-containing compounds. The characteristic chemical shifts of the protons and carbons in the β-lactam and thiazolidine rings provide definitive structural information.

V. Conclusion

The natural world, particularly the fungal kingdom, remains a vital source of this compound-containing compounds. Understanding the biological origins, biosynthetic pathways, and methods for isolating and characterizing these molecules is crucial for the discovery of new antibiotics and the improvement of existing production processes. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in the field of antibiotic drug discovery and development. The continued exploration of microbial diversity, coupled with advancements in fermentation and analytical techniques, promises to unveil new and potent members of the this compound family of antibiotics.

References

The Core Mechanism of Penam-Based Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penam-based antibiotics, a cornerstone of antimicrobial therapy for decades, continue to be a subject of intensive research due to their clinical significance and the ever-growing challenge of bacterial resistance. This guide provides an in-depth technical overview of the core mechanism of action of this critical class of antibacterial agents. We will delve into their molecular interactions, the enzymatic processes they disrupt, and the ultimate bactericidal consequences, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Molecular Target: Penicillin-Binding Proteins (PBPs)

The primary targets of all β-lactam antibiotics, including the this compound class, are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1] These proteins are anchored in the bacterial cell membrane and are essential for the final steps of peptidoglycan biosynthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

PBPs catalyze the transpeptidation reaction that forms cross-links between adjacent glycan chains in the peptidoglycan sacculus. This cross-linking process is vital for the strength and rigidity of the cell wall. In Staphylococcus aureus, there are four native PBPs: PBP1, PBP2, PBP3, and PBP4.[2] Methicillin-resistant S. aureus (MRSA) strains acquire an additional PBP, PBP2a, which has a low affinity for most β-lactam antibiotics and is a primary determinant of resistance.[1][2]

The Inhibitory Action: Covalent Acylation of the PBP Active Site

The bactericidal activity of this compound antibiotics stems from their ability to act as suicide inhibitors of PBPs. The core structure of penams features a highly strained four-membered β-lactam ring fused to a five-membered thiazolidine ring.[3] This strained configuration makes the amide bond in the β-lactam ring highly susceptible to nucleophilic attack.

The active site of a PBP contains a critical serine residue. This serine hydroxyl group initiates the transpeptidation reaction by attacking the D-Ala-D-Ala moiety of the peptidoglycan precursor. This compound antibiotics mimic this natural substrate. When a this compound antibiotic enters the PBP active site, the serine hydroxyl attacks the carbonyl carbon of the β-lactam ring. This leads to the irreversible opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[3] This acylation effectively inactivates the PBP, preventing it from carrying out its essential role in cell wall synthesis.

References

The Stereochemistry of the Penam Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The penam ring system, the bicyclic core of the penicillin family of antibiotics, possesses a unique and rigid three-dimensional structure that is fundamental to its biological activity. This guide provides an in-depth analysis of the stereochemistry of the this compound core, its influence on antibacterial efficacy, and the experimental methodologies used for its characterization.

Core Stereochemistry of the this compound Ring

The this compound ring system consists of a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[1][2] This fusion results in a strained and non-planar "puckered" conformation. The absolute stereochemistry of the naturally occurring and biologically active penicillins is (2S, 5R, 6R).[3] This specific arrangement of chiral centers is crucial for the molecule's ability to inhibit bacterial cell wall synthesis.

The key stereochemical features are:

-

C2: The carboxyl group at the C2 position is in the S configuration.

-

C5: The bridgehead carbon has an R configuration, which dictates the overall fold of the bicyclic system.

-

C6: The acylamino side chain is attached at the C6 position with an R configuration. The two hydrogen atoms at C5 and C6 are in a cis conformation in most penicillins, although modifications with a trans conformation have been explored to alter activity.[4]

The strained nature of the β-lactam ring is a critical feature, making the amide bond highly susceptible to nucleophilic attack.[1][5] This reactivity is essential for the mechanism of action of penicillins.

Structural Parameters of the this compound Core

The precise bond lengths and angles of the this compound ring system have been determined through X-ray crystallography. The following tables summarize key quantitative data for 6-aminopenicillanic acid (6-APA), the fundamental precursor for many semi-synthetic penicillins.[6][7]

Table 1: Selected Bond Lengths in 6-Aminopenicillanic Acid

| Bond | Length (Å) |

| N4-C7 | 1.38 |

| C7=O8 | 1.21 |

| C5-N4 | 1.47 |

| C6-C7 | 1.54 |

| S1-C2 | 1.83 |

| S1-C5 | 1.84 |

Table 2: Selected Bond Angles in 6-Aminopenicillanic Acid

| Angle | Degree (°) |

| C7-N4-C5 | 93.9 |

| N4-C7-C6 | 86.9 |

| C5-C6-C7 | 90.7 |

| O8-C7-N4 | 134.1 |

| O8-C7-C6 | 138.9 |

Influence of Stereochemistry on Biological Activity

The specific stereochemistry of the this compound ring is paramount for its antibacterial activity. Penicillins function by inhibiting bacterial DD-transpeptidases, also known as penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[8][9] The this compound structure mimics the D-Ala-D-Ala terminus of the peptidoglycan substrate of these enzymes.[8]

The interaction with PBPs is a covalent one, where the serine residue in the active site of the enzyme attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the acylation of the enzyme.[3] This process inactivates the enzyme, halting cell wall synthesis and ultimately leading to bacterial cell death.[10][11]

Modifications to the stereochemistry of the this compound core can have profound effects on its biological activity:

-

Epimerization at C6: Inversion of the stereochemistry at the C6 position, where the acylamino side chain is attached, generally leads to a significant loss of antibacterial activity.

-

Epimerization at C5: Changes to the stereochemistry at the C5 position would alter the fundamental puckering of the bicyclic system and are also detrimental to activity.

-

Modifications to the Side Chain: While the core stereochemistry is conserved, modifications to the acylamino side chain at C6 are the basis for the development of a wide range of semi-synthetic penicillins with altered spectrums of activity and resistance to β-lactamases.[12] For instance, the presence of an α-carbon on the carboxamide side chain can orient activity towards Gram-negative bacteria.[13][14]

Experimental Protocols for Stereochemical Determination

The elucidation of the complex stereochemistry of the this compound ring system relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute stereochemistry of chiral centers.

Methodology:

-

Crystallization: A highly purified sample of the this compound derivative is crystallized from a suitable solvent system. This is often the most challenging step and may require screening of various conditions.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[10][15]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the structure is refined to obtain accurate bond lengths, bond angles, and the absolute configuration of all stereocenters.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution.

Methodology:

-

Sample Preparation: A small amount of the this compound derivative is dissolved in a suitable deuterated solvent.

-

1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts and coupling constants of the protons on the this compound ring are highly dependent on their stereochemical orientation.

-

2D NMR (COSY, NOESY): Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish correlations between protons. NOESY is particularly useful for determining through-space proximity of protons, which can confirm the cis relationship of the C5 and C6 protons.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules and can provide information about the conformation of the molecule in solution.[17]

Methodology:

-

Sample Preparation: The this compound derivative is dissolved in a suitable solvent to a known concentration. The optimal protein concentration for CD is typically in the range of 0.2-0.3 mg/ml.[18]

-

Data Acquisition: The CD spectrum is recorded over a range of wavelengths, typically in the far-UV region (190-250 nm) for studying the amide chromophores of the β-lactam ring.[18]

-

Spectral Analysis: The resulting CD spectrum is a unique fingerprint of the molecule's stereochemistry and conformation. While not providing the detailed structural information of X-ray crystallography or NMR, it is a sensitive technique for detecting conformational changes.

Visualizations

The following diagrams illustrate key aspects of the this compound ring system's stereochemistry and function.

Caption: Absolute stereochemistry of the core this compound ring system.

Caption: Simplified biosynthetic pathway of Penicillin G.

Caption: Mechanism of action of penicillin via PBP inhibition.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. shutterstock.com [shutterstock.com]

- 5. Penicillin - Wikipedia [en.wikipedia.org]

- 6. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. scienceinfo.com [scienceinfo.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. google.com [google.com]

- 15. google.com [google.com]

- 16. Circular dichroism spectroscopy for the study of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Penam Derivatives and Their Classification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of penam derivatives, a cornerstone class of β-lactam antibiotics. We will delve into their core chemical structure, classification, mechanism of action, and the experimental protocols used to evaluate their efficacy.

Introduction to this compound Derivatives

This compound derivatives are a major class of antibiotics characterized by a core bicyclic structure, the this compound nucleus. This nucleus consists of a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[1] The integrity of this strained β-lactam ring is paramount to their antibacterial activity. The general structure of a this compound derivative is defined by the molecular formula R-C₉H₁₁N₂O₄S, where "R" represents a variable side chain attached to the β-lactam ring. This side chain significantly influences the antibiotic's spectrum of activity, stability to bacterial enzymes, and pharmacokinetic properties.[1][2]

The parent compound, 6-aminopenicillanic acid (6-APA), is the fundamental building block for the synthesis of numerous semi-synthetic penicillins.[3] By modifying the acyl side chain, a vast array of derivatives with tailored properties can be produced.

Classification of this compound Derivatives

This compound derivatives, commonly known as penicillins, are classified based on their spectrum of antibacterial activity and their resistance to β-lactamases, enzymes produced by some bacteria that inactivate β-lactam antibiotics.

A logical classification of this compound derivatives is presented below:

Caption: A flowchart illustrating the classification of this compound derivatives.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of this compound derivatives stems from their ability to inhibit the final stages of peptidoglycan synthesis in bacterial cell walls.[4] Peptidoglycan, a vital component of the bacterial cell wall, provides structural integrity and protects the bacterium from osmotic lysis.

The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. This compound derivatives specifically target and inhibit the activity of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains. By binding to the active site of PBPs, this compound derivatives block the transpeptidation reaction, leading to the formation of a weakened cell wall and subsequent cell death.

The following diagram illustrates the key stages of peptidoglycan biosynthesis and the point of inhibition by this compound derivatives.

Caption: The peptidoglycan biosynthesis pathway and its inhibition.

Quantitative Data on Antibacterial Activity

The efficacy of this compound derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. Lower MIC values indicate greater potency.

The following table summarizes the MIC values for selected this compound derivatives against common bacterial pathogens.

| This compound Derivative | Bacterial Species | MIC (µg/mL) |

| Ampicillin | Escherichia coli | 4[1] |

| Ampicillin | Staphylococcus aureus (Methicillin-susceptible) | 0.6-1[1] |

| Ampicillin | Streptococcus pneumoniae | 0.03-0.06[1] |

| Amoxicillin | Escherichia coli | 2 |

| Piperacillin | Pseudomonas aeruginosa | ≤16 (Susceptible) |

| Cloxacillin | Staphylococcus aureus (Methicillin-resistant) | >2 (Resistant) |

Note: MIC values can vary depending on the bacterial strain and the testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a this compound derivative can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the this compound derivative of known concentration

-

Spectrophotometer

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound derivative is prepared in MHB directly in the wells of a 96-well microtiter plate. This creates a range of antibiotic concentrations.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing MHB and bacteria but no antibiotic) and a sterility control well (containing MHB only) are also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading the Results: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm using a spectrophotometer.

The following workflow diagram illustrates the process of MIC determination.

Caption: A workflow diagram for MIC determination.

Synthesis of 6-Aminopenicillanic Acid (6-APA)

The industrial production of semi-synthetic penicillins relies on the availability of the precursor 6-APA. This is typically produced by the enzymatic hydrolysis of naturally occurring penicillins, such as Penicillin G or Penicillin V.

Principle: The enzyme penicillin acylase (also known as penicillin amidase) is used to selectively cleave the acyl side chain from the 6-amino position of the penicillin molecule, yielding 6-APA and the corresponding side-chain acid.

General Methodology:

-

Enzyme Immobilization: Penicillin acylase, often produced by recombinant Escherichia coli, is typically immobilized on a solid support. This allows for easy separation of the enzyme from the reaction mixture and its reuse in subsequent batches, which is economically advantageous.

-

Reaction Setup: A solution of Penicillin G (or V) is prepared in a temperature and pH-controlled reactor.

-

Enzymatic Hydrolysis: The immobilized penicillin acylase is added to the penicillin solution. The reaction is allowed to proceed under optimal conditions of temperature (typically 40-50°C) and pH (around 7.5-8.5). The pH is maintained by the controlled addition of a base to neutralize the acidic side-chain product.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the consumption of the substrate (penicillin) or the formation of the product (6-APA).

-

Product Isolation: Once the reaction is complete, the immobilized enzyme is separated by filtration. The 6-APA is then isolated from the reaction mixture. This is often achieved by adjusting the pH of the solution to the isoelectric point of 6-APA (around pH 4.3), at which it has minimum solubility and precipitates out of the solution.

-

Purification: The precipitated 6-APA is collected, washed, and dried to yield a purified product ready for use in the synthesis of various semi-synthetic penicillins.

Conclusion

This compound derivatives remain a clinically indispensable class of antibiotics. A thorough understanding of their structure, classification, and mechanism of action is crucial for their effective use and for the development of new derivatives to combat the growing challenge of antibiotic resistance. The experimental protocols detailed in this guide provide a foundation for the evaluation and synthesis of these vital therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of the Penam Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The penam core is the fundamental bicyclic ring system that constitutes the structural backbone of the penicillin family of antibiotics. Its unique strained β-lactam ring fused to a thiazolidine ring is responsible for the potent antibacterial activity of these compounds. The synthesis of the this compound core has been a significant challenge and a landmark achievement in organic chemistry. This document provides detailed application notes and protocols for the key methods developed for the synthesis of this critical pharmacophore. The methodologies covered include classic total syntheses, biomimetic approaches, and enzymatic processes, offering a comprehensive resource for researchers in drug discovery and development.

Key Synthetic Strategies for the this compound Core

The synthesis of the this compound core can be broadly categorized into several key strategies:

-

Total Synthesis: These routes involve the complete chemical construction of the this compound nucleus from simple starting materials. Landmark total syntheses were achieved by John C. Sheehan and Robert Burns Woodward, which remain cornerstones of synthetic organic chemistry.

-

Biomimetic Synthesis: These approaches aim to mimic the natural biosynthetic pathway of penicillin, which involves the condensation of amino acid precursors.

-

Enzymatic Synthesis: This method utilizes enzymes, such as penicillin acylase, to modify naturally produced penicillins to generate key intermediates like 6-aminopenicillanic acid (6-APA), which serves as a versatile precursor for semi-synthetic penicillins.

Below are detailed protocols for some of the most significant methods for synthesizing the this compound core.

Protocol 1: The Sheehan Synthesis of Penicillin V (A Total Synthesis Approach)

The first practical and general total synthesis of a penicillin was reported by John C. Sheehan and his group in 1957. This groundbreaking work provided a chemical route to these vital antibiotics and allowed for the synthesis of various analogs. The key final step involves the cyclization of a penicilloic acid derivative to form the strained β-lactam ring using a carbodiimide reagent.

Experimental Workflow

Caption: Sheehan's total synthesis of Penicillin V.

Detailed Experimental Protocol

Step 1: Condensation to form the Thiazolidine Intermediate

-

To a solution of D-penicillamine in ethanol-water, add sodium acetate as a buffer.

-

Add a solution of t-butyl phthalimidomalonaldehydate in ethanol.

-

Stir the reaction mixture at room temperature for 10 hours.

-

The product, a mixture of diastereomeric thiazolidine intermediates, will precipitate. The desired D-α epimer can be separated from the D-γ epimer by crystallization. The undesired epimer can be epimerized to the desired isomer by heating in pyridine.

Step 2: Deprotection to Yield the Amine Intermediate

-

Suspend the purified D-α thiazolidine intermediate in a dioxane-water mixture.

-

Add hydrazine hydrate to the suspension.

-

Stir the mixture at room temperature for 24 hours to cleave the phthalimide protecting group.

-

Acidify the reaction mixture with hydrochloric acid to precipitate phthalhydrazide.

-

Filter the mixture and concentrate the filtrate to obtain the crude amine intermediate as its hydrochloride salt.

Step 3: Acylation to Form the Penicilloic Acid Derivative

-

Dissolve the amine intermediate in dichloromethane and cool the solution to 0°C.

-

Add triethylamine, followed by the slow addition of phenoxyacetyl chloride.

-

Stir the reaction mixture at 0°C for 22 hours.

-

Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the t-butyl ester of the penicilloic acid derivative.

-

Cleave the t-butyl ester by treating the compound with anhydrous hydrogen chloride in dichloromethane at 0-5°C for 30 hours to afford the free penicilloic acid.

Step 4: Cyclization to Penicillin V

-

Dissolve the penicilloic acid in a mixture of dioxane and water.

-

Neutralize the solution with one equivalent of potassium hydroxide.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in dioxane.

-

Stir the reaction mixture at room temperature for 33 hours.

-

Filter off the precipitated dicyclohexylurea.

-

Extract the aqueous phase with an organic solvent (e.g., ether) to remove unreacted starting material and byproducts.

-

Carefully acidify the aqueous phase and extract the Penicillin V into a suitable organic solvent.

-

Back-extract into a buffered aqueous solution and lyophilize to obtain Penicillin V potassium salt.

Quantitative Data Summary

| Step | Reaction | Reagents | Conditions | Yield (%) |

| 1 | Condensation | D-Penicillamine, t-Butyl Phthalimidomalonaldehydate, NaOAc | EtOH/H₂O, RT, 10 h | 24 |

| 2 | Deprotection | Thiazolidine Intermediate, Hydrazine | Dioxane/H₂O, RT, 24 h | 82 |

| 3 | Acylation & Ester Cleavage | Amine Intermediate, Phenoxyacetyl chloride, Et₃N; then HCl | CH₂Cl₂, 0°C, 22 h; then CH₂Cl₂, 0-5°C, 30 h | 70 (acylation), 94 (cleavage) |

| 4 | Cyclization | Penicilloic Acid, DCC, KOH | Dioxane/H₂O, RT, 33 h | 11 |

Protocol 2: Enzymatic Synthesis of 6-Aminopenicillanic Acid (6-APA)

The industrial production of most semi-synthetic penicillins relies on the availability of 6-aminopenicillanic acid (6-APA). 6-APA is produced on a large scale by the enzymatic hydrolysis of Penicillin G or Penicillin V, which are readily available through fermentation. The enzyme penicillin acylase (also known as penicillin amidase) is highly specific for the cleavage of the acyl side chain.

Experimental Workflow

Caption: Enzymatic synthesis of 6-APA.

Detailed Experimental Protocol

Step 1: Immobilization of Penicillin Acylase (General Procedure)

-

Select a suitable support material (e.g., porous glass beads, agarose, or a polymeric resin).

-

Activate the support according to the manufacturer's instructions to introduce reactive groups (e.g., epoxy or aldehyde groups).

-

Dissolve penicillin acylase in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).

-

Incubate the enzyme solution with the activated support material under gentle agitation for a specified period (typically several hours to overnight) at a controlled temperature (e.g., 4°C).

-

After immobilization, wash the support extensively with buffer to remove any unbound enzyme.

-

Store the immobilized enzyme under appropriate conditions (e.g., refrigerated in buffer) until use.

Step 2: Enzymatic Hydrolysis of Penicillin G

-

Prepare a solution of Penicillin G potassium salt in a temperature-controlled reaction vessel containing an appropriate buffer (e.g., phosphate buffer, pH 7.5-8.0).

-

Add the immobilized penicillin acylase to the Penicillin G solution. The enzyme loading will depend on the activity of the immobilized preparation.

-

Maintain the pH of the reaction mixture at the desired setpoint (e.g., 7.8) by the controlled addition of a base (e.g., NaOH or KOH solution) to neutralize the phenylacetic acid that is formed.

-

Monitor the progress of the reaction by HPLC, measuring the consumption of Penicillin G and the formation of 6-APA.

-

Once the reaction has reached completion (typically when Penicillin G concentration is minimal), separate the immobilized enzyme by filtration for reuse.

-

Cool the reaction mixture to 0-5°C.

-

Adjust the pH of the solution to the isoelectric point of 6-APA (around pH 4.3) by the addition of an acid (e.g., HCl).

-

The 6-APA will precipitate out of the solution.

-

Collect the precipitated 6-APA by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary (Representative)

| Parameter | Value |

| Substrate | Penicillin G Potassium Salt |

| Enzyme | Immobilized Penicillin Acylase from E. coli |

| pH | 7.5 - 8.0 |

| Temperature | 28 - 35 °C |

| Reaction Time | 2 - 4 hours |

| Conversion | > 95% |

| Yield of 6-APA | 80 - 90% |

Other Synthetic Approaches

The Woodward Synthesis

The total synthesis of penicillin by R.B. Woodward's group was another monumental achievement, proceeding through a different strategy that involved the construction of the thiazolidine ring at a later stage. While historically significant, the complexity and length of this synthesis have made it less practical for large-scale production compared to the Sheehan synthesis or enzymatic methods. Detailed experimental protocols for this synthesis are found in the original research publications and are highly complex, involving numerous steps with careful stereochemical control.

Staudinger [2+2] Cycloaddition

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for the construction of the β-lactam ring.[1][2] This reaction has been applied to the synthesis of various monocyclic and bicyclic β-lactams. In the context of the this compound core, this would involve the reaction of a suitably substituted thiazoline (acting as the imine component) with a ketene. The stereochemical outcome of the Staudinger reaction can be controlled to some extent by the choice of reactants and reaction conditions, with electron-donating groups on the ketene generally favoring the cis diastereomer.[2] While a versatile method for β-lactam formation, its application to the direct synthesis of the complete this compound core with the correct stereochemistry can be challenging.

Conclusion

The synthesis of the this compound core remains a topic of great interest in medicinal and organic chemistry. The classic total syntheses by Sheehan and Woodward demonstrated the power of chemical synthesis and paved the way for the creation of numerous life-saving antibiotics. For practical, large-scale production of semi-synthetic penicillins, the enzymatic synthesis of 6-APA from fermented penicillin is the method of choice due to its efficiency, specificity, and milder reaction conditions. The continued development of novel synthetic methods, including asymmetric catalytic approaches, promises to provide even more efficient and versatile routes to this essential structural motif, enabling the discovery of new generations of β-lactam antibiotics to combat bacterial resistance.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Penam Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the solid-phase synthesis of penam derivatives, a core scaffold in many β-lactam antibiotics. The methodologies presented are geared towards the generation of combinatorial libraries for drug discovery and development, focusing on two robust synthetic strategies: the Penicillin Sulfoxide Rearrangement and the Staudinger Reaction.

Introduction

The this compound core is the fundamental bicyclic structure of penicillin antibiotics, characterized by a thiazolidine ring fused to a β-lactam ring.[1][2] This strained four-membered lactam is crucial for their antibacterial activity, as it acylates and inactivates penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis.[1][2] The rise of antibiotic resistance, primarily through bacterial production of β-lactamase enzymes that hydrolyze the β-lactam ring, necessitates the development of novel penicillin analogs.[1] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of diverse this compound libraries to identify new drug candidates with improved efficacy and resistance profiles.[3][4]

Key Synthetic Strategies on Solid Support

Two primary methods have been successfully employed for the solid-phase synthesis of this compound derivatives:

-

Penicillin Sulfoxide Rearrangement: This method allows for the introduction of diverse substituents at the 2β-position of the this compound core. The key step involves the thermal rearrangement of a resin-bound penicillin sulfoxide, which generates a sulfenic acid intermediate that can be trapped by various nucleophiles.[3][4]

-

Staudinger Reaction: This classical [2+2] cycloaddition between a ketene and an imine is a versatile method for constructing the β-lactam ring itself on a solid support. This approach allows for the variation of substituents at three positions of the β-lactam ring.

Protocol 1: Solid-Phase Synthesis of 2β-(Heterocyclylthiomethyl)this compound Derivatives via Penicillin Sulfoxide Rearrangement

This protocol details the synthesis of a library of this compound derivatives with diverse heterocyclic thio-substituents at the 2β-position using Merrifield resin as the solid support.

Experimental Workflow

Caption: High-level workflow for the solid-phase synthesis of this compound derivatives.

Materials and Reagents

-

Merrifield resin (chloromethylated polystyrene)

-

6-Aminopenicillanic acid (6-APA) derivative (e.g., 6-tritylaminopenicillanic acid allyl ester)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

m-Chloroperbenzoic acid (m-CPBA)

-

Heterocyclic thiols (e.g., 2-mercaptobenzothiazole, 2-mercaptobenzoxazole)

-

p-Toluenesulfonic acid (catalytic amount)

-

Aluminum chloride (AlCl₃)

-

Diazomethane (for esterification)

-

Standard laboratory glassware and solid-phase synthesis reaction vessels

-

Shaker or agitator

Detailed Protocol

Step 1: Resin Loading

-

Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in DCM (10 mL) for 30 minutes in a solid-phase reaction vessel.

-

Drain the DCM and wash the resin with fresh DCM (3 x 10 mL).

-

Dissolve the 6-APA derivative (1.5 equiv.) and DIPEA (3.0 equiv.) in a minimal amount of DMF.

-

Add the solution to the swollen resin and agitate the mixture at room temperature for 24 hours.

-

Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

-

Dry the resin under vacuum.

Step 2: Oxidation to Penicillin Sulfoxide

-

Swell the resin-bound penicillin derivative in DCM (10 mL) for 30 minutes.

-

Add a solution of m-CPBA (1.4 equiv.) in DCM to the resin suspension.

-

Agitate the mixture at room temperature for 4 hours.

-

Monitor the reaction by FT-IR for the appearance of the sulfoxide S=O stretch (~1050 cm⁻¹).

-

Drain the reaction mixture and wash the resin thoroughly with DCM (5 x 10 mL) to remove excess m-CPBA and its by-product.

Step 3: Sulfoxide Rearrangement and Nucleophilic Trapping

-

To the resin-bound penicillin sulfoxide, add a solution of the desired heterocyclic thiol (3.0 equiv.) and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.

-

Heat the mixture at reflux with agitation for 8-12 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Drain the solvent and wash the resin sequentially with toluene (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

-

Dry the resin under vacuum.

Step 4: Cleavage from Resin and Final Modification

-

Suspend the dry resin in an anhydrous, inert solvent like nitro-methane or carbon disulfide.

-

Add a solution of aluminum chloride (AlCl₃, 3.0 equiv.) to the suspension.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with fresh solvent and combine the filtrates.

-

Carefully quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

For esterification, treat the crude product with a solution of diazomethane in ether until a yellow color persists.

-

Quench the excess diazomethane with a few drops of acetic acid.

-

Remove the solvent under reduced pressure to yield the crude methyl ester.

Step 5: Purification

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2β-(heterocyclylthiomethyl)this compound derivative.

Quantitative Data

| Heterocyclic Thiol | Product | Overall Yield (%) | Purity (%) |

| 2-Mercaptobenzothiazole | 2β-(Benzothiazol-2-yl)thiomethyl this compound methyl ester | 45 | >95 |

| 2-Mercaptobenzoxazole | 2β-(Benzoxazol-2-yl)thiomethyl this compound methyl ester | 50 | >95 |

| 2-Mercaptopyridine | 2β-(Pyridin-2-yl)thiomethyl this compound methyl ester | 52 | >95 |

| 5-Methyl-1,3,4-thiadiazole-2-thiol | 2β-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl this compound methyl ester | 48 | >95 |

Yields are calculated based on the initial loading of the Merrifield resin.[3][4] Purity was determined by HPLC analysis.

Protocol 2: Solid-Phase Synthesis of this compound Derivatives via Staudinger Reaction

This protocol outlines a general procedure for the synthesis of the this compound core on a solid support using the Staudinger [2+2] cycloaddition of a resin-bound imine with a ketene.

Experimental Workflow

References

Enzymatic Synthesis of Penam-Based Antibiotics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of penam-based antibiotics, focusing on the use of Penicillin G Acylase (PGA). The enzymatic approach offers a greener and more efficient alternative to traditional chemical synthesis methods.[1]

Introduction

The enzymatic synthesis of semi-synthetic penicillins, such as ampicillin and amoxicillin, is a cornerstone of modern pharmaceutical manufacturing. This method avoids the use of harsh chemicals and protecting groups, operating under mild aqueous conditions.[1] The key enzyme in this process is Penicillin G Acylase (PGA) (EC 3.5.1.11), which catalyzes both the hydrolysis of Penicillin G to produce the essential intermediate 6-aminopenicillanic acid (6-APA) and the subsequent acylation of 6-APA to form various semi-synthetic antibiotics.[2][3][4][5][6]

This document outlines the critical parameters, protocols, and analytical methods for the successful enzymatic synthesis of these vital therapeutic agents.

Data Presentation

Table 1: Kinetic Parameters of Free vs. Immobilized Penicillin G Acylase (PGA)

| Enzyme Form | K_m_ (mol/L) | V_max_ (µmol/min) | Source |

| Free PGA | 0.00387 | 0.387 | [2][4] |

| Immobilized PGA | 0.0101 | 0.129 | [2][4] |

Table 2: Optimal Reaction Conditions for Immobilized Penicillin G Acylase

| Parameter | Optimal Value | Source |

| pH | 8.0 | [2][5][6] |

| Temperature (°C) | 45-50 | [2][5] |

Table 3: Comparative Yields of Ampicillin Synthesis Strategies

| Synthesis Strategy | Maximum Conversion/Yield | Source |

| One-Pot, One-Step | 39% | [7] |

| One-Pot, Two-Step | 47% | [7] |

| Two-Enzyme Cascade (PGA & α-amino ester hydrolase) | 47% | [7] |

Experimental Protocols

Protocol 1: Immobilization of Penicillin G Acylase (PGA) on Magnetic Nanoparticles

This protocol describes the covalent immobilization of PGA onto functionalized magnetic nanoparticles, which allows for easy recovery and reuse of the enzyme.

Materials:

-

Magnetic Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄ nanoparticles

-

Sodium silicate

-

Glutaraldehyde

-

Penicillin G Acylase (PGA) solution

-

Phosphate Buffered Saline (PBS), pH 8.0

-

Coomassie Brilliant Blue (CBB-G250) solution

-

Water bath thermostatic oscillator

-

Centrifuge

Procedure:

-

Surface Modification of Nanoparticles:

-

Prepare silica-coated magnetic nanoparticles (Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄-SiO₂) by modifying the surface of the nanoparticles with sodium silicate.

-

Further modify the silica-coated nanoparticles with glutaraldehyde to obtain glutaraldehyde crosslinked nanoparticles (Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄-SiO₂-GA) for enzyme crosslinking.[5]

-

-

Enzyme Immobilization:

-

Dilute the PGA solution 45-fold with PBS (pH 8.0).

-

Add 0.1 g of the glutaraldehyde-activated magnetic nanoparticles to 5 mL of the diluted PGA solution.[5]

-

Incubate the mixture in a water bath thermostatic oscillator at 25°C with shaking at 115 rpm for the optimal immobilization time (determined experimentally).[5]

-

After incubation, separate the immobilized PGA by centrifugation.

-

Wash the immobilized enzyme pellet with PBS.

-

-

Determination of Immobilization Efficiency:

-

Recover the supernatant and washing liquid.

-

Measure the concentration of free PGA in the supernatant and washings using the Coomassie Brilliant Blue assay to determine the amount of unbound enzyme.[5]

-

Protocol 2: Enzymatic Synthesis of Ampicillin

This protocol outlines a one-pot, two-step synthesis of ampicillin from Penicillin G.

Materials:

-

Immobilized Penicillin G Acylase (iPGA)

-

Penicillin G (PenG)

-

D-phenylglycine methyl ester (D-PGME)

-

Phosphate buffer (100 mM, pH 7.0)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Round bottom flask

-

Magnetic stirrer

-

HPLC system for reaction monitoring

Procedure:

-

Step 1: Hydrolysis of Penicillin G to 6-APA

-

Add 7.5 mL of 40 mM Penicillin G in 100 mM phosphate buffer (pH 7.0) to a round bottom flask.

-

Add the immobilized PGA (e.g., 124 U_PenG_ per gram of carrier).[3]

-

Stir the reaction at room temperature (22-25°C).[3]

-

Monitor the reaction progress by HPLC until near complete conversion of Penicillin G to 6-APA is achieved.[3]

-

-

Step 2: Synthesis of Ampicillin

Protocol 3: Purification of Ampicillin by pH Adjustment and Crystallization

This protocol describes the recovery and purification of ampicillin from the aqueous reaction mixture.

Materials:

-

Reaction mixture containing ampicillin and 6-APA

-

Mineral acid (e.g., sulfuric acid, hydrochloric acid) for pH adjustment

-

Centrifuge or filtration apparatus

-

Deionized water

Procedure:

-

pH Adjustment for Precipitation:

-

After the enzymatic synthesis, the reaction mixture will typically have a pH above 7.

-

Lower the pH of the mixture to a value between 5.5 and 7.8 to induce the precipitation of ampicillin.[8] The optimal pH for selective precipitation of ampicillin while keeping most of the unreacted 6-APA in solution should be determined empirically.[8]

-

-

Crystallization and Recovery:

-

Washing and Drying:

-

Wash the recovered ampicillin crystals with cold deionized water to remove residual impurities.

-

Dry the purified ampicillin under vacuum.

-

Protocol 4: Analytical HPLC for Reaction Monitoring

This protocol provides a method for the quantitative analysis of reactants and products during the enzymatic synthesis.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 4 µm)

Mobile Phase and Conditions:

-

Method A (for Ampicillin, 6-APA, and D-PGME): [3]

-

Mobile Phase A: 20% methanol, 80% 0.02 M phosphate buffer (pH 7.0)

-

Mobile Phase B: 35% methanol, 65% 0.02 M phosphate buffer (pH 7.0)

-

Flow rate: 1 mL/min

-

Detection: 215 nm

-

Gradient: Start with Mobile Phase A, switch to Mobile Phase B from 5.5 to 25 minutes, then return to Mobile Phase A.

-

-

Method B (for Ampicillin and Dicloxacillin):

-

Mobile Phase: Acetonitrile:water (60:40, v/v), pH adjusted to 4 with orthophosphoric acid

-

Flow rate: 1 mL/min

-

Detection: 240 nm

-

Sample Preparation:

-

Withdraw a 100 µL sample from the reaction mixture.

-

Quench the reaction by diluting the sample 10-fold in a quench buffer (e.g., 75% methanol, 25% 0.02 M potassium phosphate, pH 6.0).[3]

-

Inject the diluted sample (e.g., 2 µL) into the HPLC system.[3]

Visualization

Enzymatic Synthesis Workflow

The following diagram illustrates the two-step enzymatic synthesis of ampicillin from Penicillin G.

Caption: Workflow for the two-step enzymatic synthesis of ampicillin.

References

- 1. 12 Principles of Green Chemistry - American Chemical Society [acs.org]

- 2. uniprot.org [uniprot.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Penicillin G acylase (Escherichia coli) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EC 3.5.1.11 | 9014-06-6 [chemicalbook.com]

- 6. Native Escherichia coli Penicillin Amidase(EC 3.5.1.11) - Creative Enzymes [creative-enzymes.com]

- 7. researchgate.net [researchgate.net]

- 8. BE1009264A3 - Process for the extraction of ampicillin. - Google Patents [patents.google.com]

Spectroscopic analysis of penam compounds (NMR, IR, Mass Spec).

Application Note: Spectroscopic Analysis of Penam Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction The this compound class of compounds, characterized by a thiazolidine ring fused to a β-lactam ring, forms the core structure of penicillin antibiotics. The precise structural elucidation and characterization of these molecules are critical in drug development, quality control, and research. This document outlines the application of three key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of this compound compounds. Detailed protocols and representative data are provided to guide researchers in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton and the chemical environment of individual atoms.

Data Presentation: ¹H and ¹³C NMR

The chemical shifts of the this compound core are highly characteristic. The following tables summarize typical chemical shift ranges for the key protons and carbons of a penicillin derivative (e.g., Penicillin G) in a common NMR solvent like DMSO-d₆.

Table 1: Typical ¹H NMR Chemical Shifts for Penicillin G Core (in DMSO-d₆)

| Proton | Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | ~5.4-5.6 | d | |

| H-5 | ~5.3-5.5 | d | |

| H-6 | ~3.9-4.1 | dd | Coupling to H-5 and side-chain NH |

| C(2)-CH₃ (α) | ~1.4-1.6 | s | |

| C(2)-CH₃ (β) | ~1.5-1.7 | s | |

| Side-Chain NH | ~8.0-9.0 | d | Exchangeable with D₂O |

| Carboxylate OH | ~12.0-13.0 | br s | For free acid form, exchangeable |

Table 2: Typical ¹³C NMR Chemical Shifts for Penicillin G Core (in DMSO-d₆) [1][2][3]

| Carbon | Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (β-lactam) | ~175-177 | |

| C=O (Amide) | ~170-173 | |

| C=O (Carboxylate) | ~165-170 | |

| C-2 | ~70-72 | |

| C-5 | ~65-67 | |

| C-6 | ~58-60 |

| C(2)-(CH₃)₂ | ~26-32 | Two distinct signals often observed |

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry vial.[4]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

-

-

Instrumental Analysis:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift axis using the reference signal (TMS at 0 ppm or the residual solvent peak).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound compounds, most notably the characteristic carbonyl stretching vibrations.

Data Presentation: Characteristic IR Absorptions

The β-lactam carbonyl absorption is a hallmark of the this compound structure and appears at an unusually high wavenumber due to ring strain.

Table 3: Characteristic IR Absorption Frequencies for this compound Compounds [5][6][7]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| β-Lactam C=O Stretch | 1770-1800 | Strong | High frequency due to ring strain.[7] |

| Amide C=O Stretch | 1640-1680 | Strong | From the acyl side chain. |

| Carboxylate C=O Stretch | 1590-1620 | Strong | For the salt form (e.g., penicillin G sodium). |

| Carboxylic Acid C=O Stretch | 1700-1730 | Strong | For the free acid form. |

| Carboxylic Acid O-H Stretch | 2500-3300 | Strong, Broad | For the free acid form.[8] |

| N-H Stretch (Amide) | 3250-3400 | Medium | |

Experimental Protocol: IR Analysis (KBr Pellet Method)

-

Sample Preparation:

-

Place approximately 1-2 mg of the dry this compound compound into an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder into a pellet-forming die.

-

-

Instrumental Analysis:

-

Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Label the significant peaks in the spectrum corresponding to the functional groups listed in Table 3.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the this compound compound and offers structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for these molecules.

Data Presentation: Common Mass Fragments

The fragmentation of the this compound core often involves the cleavage of the β-lactam ring, leading to characteristic fragment ions.

Table 4: Common Fragment Ions of Penicillin G in Mass Spectrometry

| m/z Value | Fragment Identity | Notes |

|---|---|---|

| [M+H]⁺ or [M-H]⁻ | Molecular Ion | Depends on positive or negative ion mode. For Penicillin G (C₁₆H₁₈N₂O₄S), MW is 334.39. |

| 176 | Thiazolidine ring fragment | [C₇H₁₀NO₃S]⁺, resulting from the cleavage of the β-lactam ring. |

| 160 | Side-chain fragment | [C₉H₉O₂N]⁺, corresponds to the phenylacetyl group. |

| 91 | Tropylium ion | [C₇H₇]⁺, a common fragment from the benzyl group of the side chain. |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the this compound compound (approx. 10-50 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[9]

-

-

Instrumental Analysis:

-

Set up the ESI-MS instrument. Typical parameters include:

-

Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Set according to instrument recommendations.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation (e.g., 8-12 L/min at 300-350 °C).

-

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

-

Data Processing and Analysis:

-